![molecular formula C23H22FN7O2 B2904999 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 920377-04-4](/img/structure/B2904999.png)
(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The triazolopyrimidine ring system is a fused ring structure that incorporates a triazole ring and a pyrimidine ring . The piperazine ring is a six-membered ring with two nitrogen atoms . The phenyl rings are six-membered carbon rings with alternating single and double bonds .Scientific Research Applications
Medicinal Chemistry: c-Met Inhibition
Triazolopyrimidine derivatives have been reported to exhibit potent inhibition of the c-Met protein kinase, which is implicated in various types of cancer . The structural similarity of the compound to known c-Met inhibitors suggests potential utility in the development of new anticancer drugs.
Neuropharmacology: GABA A Modulation
Compounds with a triazolopyrimidine core have shown activity as GABA A allosteric modulators . This application is significant in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia.
Material Science: Polymer Synthesis
The triazolopyrimidine scaffold has been incorporated into polymers for use in solar cells . This application leverages the electronic properties of the heterocyclic system, which can enhance the efficiency of photovoltaic devices.
Enzyme Inhibition: BACE-1 Inhibition
The compound’s framework has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 inhibitors are sought after for their potential to treat Alzheimer’s disease by reducing the production of amyloid-beta peptides.
Fluorescent Probes
Due to their unique electronic structure, triazolopyrimidine derivatives can serve as fluorescent probes . These probes are valuable tools in biochemistry and cell biology for imaging and tracking biological processes.
Drug Design: LSD1 Inhibition
The triazolopyrimidine motif has been utilized as a template for designing novel inhibitors of LSD1, a therapeutic target in oncology . LSD1 inhibitors can modulate gene expression and have implications in treating cancer.
Antimicrobial Activity
Heterobicyclic nitrogen systems containing triazolopyrimidine derivatives have been found to display antimicrobial activities . This suggests potential applications in developing new antibiotics or antiseptics.
Proteasome Inhibition: USP28 Inhibition
Triazolopyrimidine derivatives have been discovered as highly potent, selective, and cellularly active inhibitors of USP28 . USP28 is involved in regulating protein degradation, and its inhibition can have therapeutic benefits in cancer treatment.
Future Directions
Future research could focus on elucidating the specific biological activities of this compound, as well as its mechanism of action. Additionally, research could be conducted to optimize the synthesis of this compound and to explore its potential applications in medicine . The development of quantitative structure–activity relationship (QSAR) models could also be useful in predicting the properties and activities of this compound .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components necessary for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound’s interaction with CDK2 is likely facilitated by its pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s inhibition of CDK2 leads to significant cytotoxic activities against various cancer cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within HCT cells .
properties
IUPAC Name |
[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-2-33-19-9-7-18(8-10-19)31-22-20(27-28-31)21(25-15-26-22)29-11-13-30(14-12-29)23(32)16-3-5-17(24)6-4-16/h3-10,15H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWAACFJIFSTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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